molecular formula C10H18N2OS B8316809 3-tert-Butyl-5-isopropyl-2-thiohydantoin

3-tert-Butyl-5-isopropyl-2-thiohydantoin

Cat. No.: B8316809
M. Wt: 214.33 g/mol
InChI Key: DLUNHXKILPKJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butyl-5-isopropyl-2-thiohydantoin is a useful research compound. Its molecular formula is C10H18N2OS and its molecular weight is 214.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H18N2OS/c1-6(2)7-8(13)12(9(14)11-7)10(3,4)5/h6-7H,1-5H3,(H,11,14)

InChI Key

DLUNHXKILPKJFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sparteine (0.94 g, 0.0040 mol) was dissolved in 2 mL of THF in a flask equipped with a magnetic stirrer, septum, and nitrogen pressure. The flask was immersed in a −40° bath, and a 1.6 M ethereal solution of methyllithium (2.5 mL, 0.0040 mol) was added by syringe. Then a solution of 3-t-butyl-5-ethylidenethiohydantoin (0.20 g, 0.0010 mol) in 2 mL of THF was added dropwise by syringe over 20 min. After 1 hr, HPLC analysis showed no starting material. The reaction mixture was diluted with 5 mL of saturated aqueous NH4Cl, then 4 mL of 1 M HCl, and then 10 mL of EtOAc. The layers were separated, and the organic layer was washed with 2×30 mL of 1 M HCl. The solvent was removed at aspirator pressure, and the residue was reconcentrated×3 from small amounts of dichloromethane. An HPLC trace at 270 nm revealed a purity of only 71% for the major product, although there was no major impurity. NMR (CDCl3) δ 8.5 (bs, 1H), 3.8 (m, 1H), 0.9-2.8 (m, 16H). It is notable that the methyls of the isopropyl group are magnetically nonequivalent.
Name
Sparteine
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethereal solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
3-t-butyl-5-ethylidenethiohydantoin
Quantity
0.2 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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